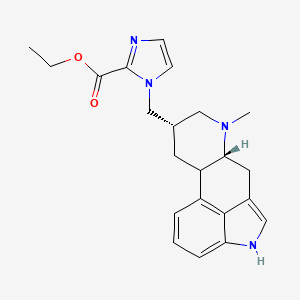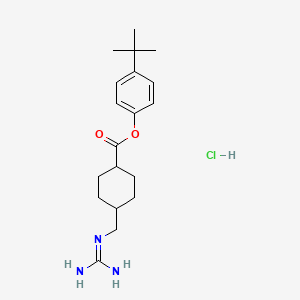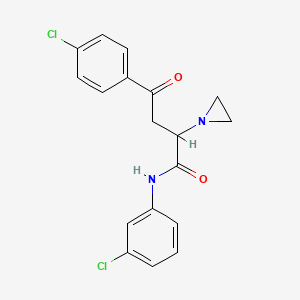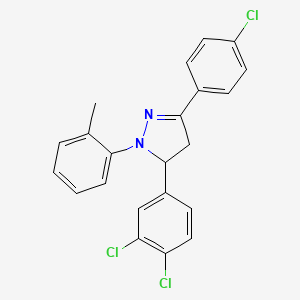
3-(4-Chlorophenyl)-5-(3,4-dichlorophenyl)-1-(2-methylphenyl)-2-pyrazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)-5-(3,4-dichlorophenyl)-1-(2-methylphenyl)-2-pyrazoline is a synthetic organic compound belonging to the pyrazoline class
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-5-(3,4-dichlorophenyl)-1-(2-methylphenyl)-2-pyrazoline typically involves the cyclization of appropriate hydrazones with chalcones under basic conditions. Common reagents include hydrazine hydrate and various substituted chalcones. The reaction is usually carried out in ethanol or another suitable solvent at elevated temperatures.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Chlorophenyl)-5-(3,4-dichlorophenyl)-1-(2-methylphenyl)-2-pyrazoline can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding pyrazole derivatives.
Reduction: Formation of dihydropyrazolines.
Substitution: Introduction of different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(4-Chlorophenyl)-5-(3,4-dichlorophenyl)-1-(2-methylphenyl)-2-pyrazoline involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways and targets depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Chlorophenyl)-5-phenyl-1-(2-methylphenyl)-2-pyrazoline
- 3-(4-Chlorophenyl)-5-(3,4-dichlorophenyl)-1-phenyl-2-pyrazoline
Uniqueness
The unique combination of substituents on the aromatic rings of 3-(4-Chlorophenyl)-5-(3,4-dichlorophenyl)-1-(2-methylphenyl)-2-pyrazoline may confer specific biological activities or chemical properties that distinguish it from similar compounds.
Conclusion
This compound is a compound of interest in various scientific fields
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Propiedades
Número CAS |
109333-44-0 |
|---|---|
Fórmula molecular |
C22H17Cl3N2 |
Peso molecular |
415.7 g/mol |
Nombre IUPAC |
5-(4-chlorophenyl)-3-(3,4-dichlorophenyl)-2-(2-methylphenyl)-3,4-dihydropyrazole |
InChI |
InChI=1S/C22H17Cl3N2/c1-14-4-2-3-5-21(14)27-22(16-8-11-18(24)19(25)12-16)13-20(26-27)15-6-9-17(23)10-7-15/h2-12,22H,13H2,1H3 |
Clave InChI |
VENATUBTBGFODT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N2C(CC(=N2)C3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


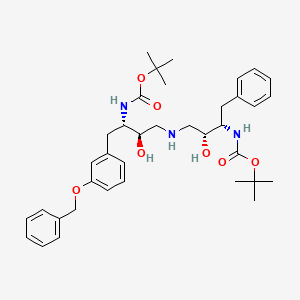
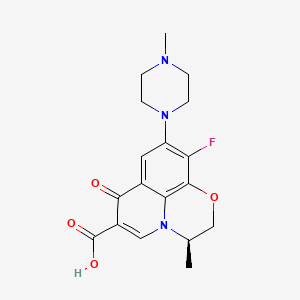

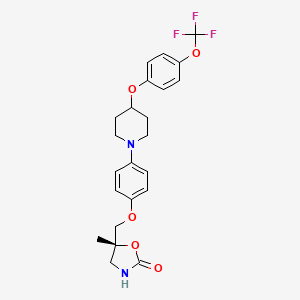

![2-[bis(2-hydroxyethyl)amino]ethanol;2-[(E)-dodec-1-enyl]butanedioic acid](/img/structure/B12780455.png)
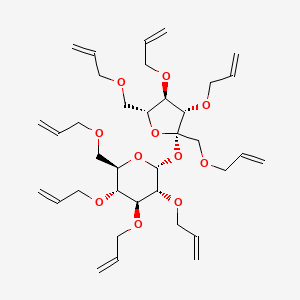

![[(2R,5S)-5-[6-(methylamino)purin-7-yl]-1,3-oxathiolan-2-yl]methanol](/img/structure/B12780468.png)
